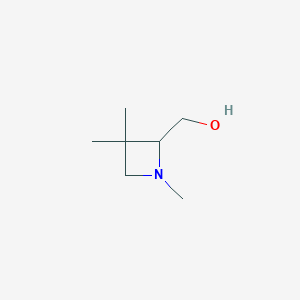

(1,3,3-Trimethylazetidin-2-yl)methanol

描述

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The chemistry of azetidines dates back to the late 19th century, with early reports on their synthesis often marked by low yields and limited substrate scope. For many years, azetidines were considered mere curiosities, overshadowed by their more stable five- and six-membered counterparts, pyrrolidines and piperidines. The inherent ring strain of the four-membered ring made their synthesis challenging and the resulting compounds were often perceived as unstable.

A significant turning point in azetidine chemistry was the discovery and development of β-lactam antibiotics, such as penicillin, which feature the related azetidin-2-one (B1220530) core. This discovery spurred a wave of research into the synthesis and reactivity of strained four-membered rings. Over the past few decades, significant advancements in synthetic methodologies have transformed azetidines from chemical rarities into readily accessible building blocks. rsc.orgresearchgate.net Modern synthetic methods, including intramolecular cyclizations, cycloadditions, and ring expansions, have enabled the efficient construction of a wide array of functionalized azetidines. magtech.com.cn

Fundamental Characteristics of the Azetidine Heterocycle Relevant to Synthetic Design

The chemical behavior of the azetidine ring is largely dictated by its unique structural features. Understanding these characteristics is crucial for designing synthetic routes and predicting reactivity.

Ring Strain: The most defining feature of the azetidine ring is its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain arises from bond angle distortion and torsional strain. While this makes the ring more susceptible to ring-opening reactions compared to larger heterocycles, it is also significantly more stable than the highly reactive three-membered aziridine (B145994) ring. This intermediate reactivity is a key attribute that synthetic chemists can exploit.

Conformational Properties: The azetidine ring is not planar and exists in a puckered conformation. This puckering leads to the existence of axial and equatorial positions for substituents, influencing the stereochemical outcome of reactions. The nitrogen atom can also undergo inversion, further contributing to the conformational dynamics of the ring system.

Basicity and Nucleophilicity: The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the s-character of the nitrogen lone pair is higher than in larger, less strained rings, which slightly reduces its basicity compared to pyrrolidine. Nevertheless, the nitrogen atom readily participates in a variety of chemical transformations, including alkylation, acylation, and coordination to metal centers.

Table 1: Comparison of Heterocycle Properties

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Overview of Academic Research Directions for (1,3,3-Trimethylazetidin-2-yl)methanol (B6229596) and Analogous Systems

Direct and detailed academic research on the specific compound this compound is limited in publicly available scientific literature. However, based on the known chemistry of substituted azetidines, several potential research directions can be extrapolated for this compound and its analogs.

Synthetic Methodology: The synthesis of this compound presents a challenge due to the sterically hindered quaternary center at the 3-position and the adjacent stereocenter at the 2-position. Research in this area would likely focus on developing novel, stereoselective synthetic routes. Potential strategies could involve the use of sterically demanding directing groups, asymmetric catalysis, or the functionalization of a pre-existing 3,3-dimethylazetidine (B189357) scaffold.

Table 2: Potential Synthetic Approaches to Substituted Azetidines

| Synthetic Method | Description | Potential Applicability |

|---|---|---|

| Intramolecular Cyclization | Cyclization of γ-amino alcohols or halides. | Could be challenging due to steric hindrance. |

| [2+2] Cycloaddition | Reaction of an imine with an alkene. | May offer a convergent route to the core structure. |

Reactivity and Application as a Chiral Ligand: The presence of a hydroxyl group and a chiral center suggests that this compound could serve as a chiral ligand in asymmetric catalysis. The rigid azetidine backbone can provide a well-defined steric environment around a coordinated metal center, potentially leading to high enantioselectivity in catalytic transformations. Research would involve the synthesis of the ligand, its coordination to various transition metals, and the evaluation of the resulting complexes in reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions.

Medicinal Chemistry Scaffolding: Azetidines are recognized as valuable scaffolds in medicinal chemistry, often serving as bioisosteres for other cyclic systems. The gem-dimethyl substitution in this compound can impart specific conformational constraints and improve metabolic stability. Academic research could explore the incorporation of this motif into larger molecules to probe structure-activity relationships and develop novel therapeutic agents. The hydroxyl group provides a convenient handle for further functionalization and attachment to other molecular fragments.

Structure

3D Structure

属性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.20 g/mol |

IUPAC 名称 |

(1,3,3-trimethylazetidin-2-yl)methanol |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8(3)6(7)4-9/h6,9H,4-5H2,1-3H3 |

InChI 键 |

CJJLMAKDZMRBEQ-UHFFFAOYSA-N |

规范 SMILES |

CC1(CN(C1CO)C)C |

产品来源 |

United States |

Chemical Transformations and Functionalization of the 1,3,3 Trimethylazetidin 2 Yl Methanol Skeleton

Reactivity of the Strained Azetidine (B1206935) Ring System

The significant ring strain of the azetidine ring in (1,3,3-Trimethylazetidin-2-yl)methanol (B6229596) is a key driver of its reactivity. This strain can be relieved through reactions that lead to either the opening of the four-membered ring or its expansion to larger, more stable heterocyclic systems.

Ring-Opening Reactions and Subsequent Derivatization

The azetidine ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity can be enhanced by activation of the azetidine nitrogen, for instance, through quaternization to form an azetidinium ion. The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile. organic-chemistry.orgnih.gov

For a hypothetical azetidinium ion derived from this compound, nucleophilic attack could potentially occur at either the C2 or C4 positions. The presence of the hydroxymethyl group at C2 and the gem-dimethyl groups at C3 introduces steric hindrance that can direct the nucleophile to the less substituted C4 position. However, electronic effects can also play a crucial role.

Table 1: Potential Ring-Opening Reactions of Activated this compound

| Activating Agent | Nucleophile | Potential Product |

|---|---|---|

| Methyl Iodide | Sodium Azide | 3-Azido-4,4-dimethyl-1-(methylamino)pentan-2-ol |

| Benzyl (B1604629) Bromide | Sodium Cyanide | 3-Cyano-4,4-dimethyl-1-(benzylamino)pentan-2-ol |

Note: The products listed are hypothetical and based on the general reactivity of azetidinium ions.

Subsequent derivatization of the resulting acyclic amino alcohol can lead to a wide array of functionalized molecules. For example, the newly formed secondary amine can be further alkylated or acylated, and the primary alcohol can be oxidized or esterified, providing a versatile platform for the synthesis of complex molecules.

Ring-Expansion Reactions to Larger Heterocycles

Functionalization at Carbon Centers of the Azetidine Ring

Beyond reactions involving the cleavage of the azetidine ring, the carbon skeleton of this compound can be functionalized through various C-H activation and substitution reactions.

Direct C-H Functionalization (e.g., Arylation, Amination)

Direct C-H functionalization has emerged as a powerful tool for the efficient modification of heterocyclic compounds. For N-alkyl azetidines, palladium-catalyzed C-H arylation has been demonstrated, typically occurring at the less sterically hindered C3 position. nih.gov In the case of this compound, the presence of gem-dimethyl groups at C3 would likely direct C-H functionalization to the C4 position. However, the directing effect of the hydroxymethyl group at C2 could also influence the regioselectivity of such transformations.

Table 2: Potential C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst | Reagent | Potential Product |

|---|---|---|---|

| Arylation | Pd(OAc)₂ | Aryl Halide | (4-Aryl-1,3,3-trimethylazetidin-2-yl)methanol |

Note: The products and conditions are based on general methodologies for C-H functionalization of N-alkyl azetidines.

Alkylation and Acylation Reactions

The carbon centers of the azetidine ring can also be functionalized through alkylation and acylation reactions, often involving the generation of an organometallic intermediate. The α-amino C-H bonds in N-Boc protected azetidines are known to be amenable to deprotonation with strong bases, followed by trapping with electrophiles. researchgate.net For this compound, after suitable protection of the hydroxyl and amino groups, deprotonation at C2 would be facilitated by the nitrogen atom. Subsequent reaction with an alkyl or acyl halide would introduce a new substituent at this position.

The hydroxyl group of the methanol (B129727) substituent can be readily acylated using standard conditions, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. This transformation can be useful for introducing a protecting group or for modifying the biological activity of the molecule.

Nucleophilic Displacement Reactions on the Azetidine Ring

Nucleophilic displacement reactions on the azetidine ring itself are less common due to the inherent stability of the C-C bonds. However, the hydroxymethyl group at C2 provides a handle for introducing a good leaving group, thereby enabling nucleophilic substitution. For example, conversion of the alcohol to a tosylate or a halide would render the C2-methylene carbon susceptible to attack by a variety of nucleophiles. researchgate.net This approach allows for the introduction of a wide range of functional groups at the C2 position, further expanding the chemical space accessible from the this compound scaffold.

Electrophilic Trapping of Metallated Azetidines

The generation of carbanionic species on the azetidine ring, followed by quenching with electrophiles, represents a powerful strategy for the introduction of diverse substituents. This approach typically involves the deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, such as an organolithium reagent, to form a metallated intermediate.

The process of α-lithiation and subsequent electrophilic substitution is a well-established method for the functionalization of saturated nitrogen heterocycles. acs.org In the context of azetidines, the nitrogen substituent plays a crucial role in facilitating the deprotonation and stabilizing the resulting organolithium species. While specific studies on this compound are not extensively documented, the principles of directed metallation can be applied. The nitrogen atom in the ring can direct lithiation to the adjacent C-2 or C-4 positions.

The reaction is initiated by a strong lithium amide base, such as lithium diisopropylamide (LDA), or an alkyllithium, like sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithiated azetidine is then treated with a suitable electrophile to introduce a new functional group. A variety of electrophiles can be employed in this reaction, leading to a range of substituted azetidines. nih.gov

| Entry | Electrophile | Product |

| 1 | D₂O | (1,3,3-Trimethylazetidin-2-yl-4-d₁)methanol |

| 2 | CH₃I | (4-Methyl-1,3,3-trimethylazetidin-2-yl)methanol |

| 3 | (CH₃)₃SiCl | (4-(Trimethylsilyl)-1,3,3-trimethylazetidin-2-yl)methanol |

| 4 | C₆H₅CHO | (4-(Hydroxy(phenyl)methyl)-1,3,3-trimethylazetidin-2-yl)methanol |

| 5 | CO₂ | 2-(Hydroxymethyl)-1,3,3-trimethylazetidine-4-carboxylic acid |

Functionalization at the Nitrogen Atom of the Azetidine Ring

The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a nucleophilic center, amenable to a variety of functionalization reactions.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the azetidine can be readily alkylated or acylated to introduce a wide array of substituents. These modifications can be crucial for altering the electronic properties of the ring, introducing new functional handles, or for use as protecting groups.

N-alkylation is typically achieved by treating the azetidine with an alkyl halide, such as an alkyl iodide or bromide, in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction efficiency.

N-acylation can be accomplished using acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct.

| Entry | Reagent | Product |

| 1 | CH₃CH₂I, K₂CO₃ | (1-Ethyl-3,3-dimethylazetidin-2-yl)methanol |

| 2 | C₆H₅CH₂Br, NaH | (1-Benzyl-3,3-dimethylazetidin-2-yl)methanol |

| 3 | CH₃COCl, Et₃N | (1-Acetyl-3,3-dimethylazetidin-2-yl)methanol |

| 4 | (Boc)₂O | tert-Butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |

N-Deprotection Methodologies

In multi-step syntheses, the azetidine nitrogen is often protected with a group that can be removed under specific conditions. The choice of protecting group and the corresponding deprotection strategy are critical for the successful synthesis of complex molecules.

Common nitrogen protecting groups for azetidines include the benzyl (Bn) group, which can be removed by hydrogenolysis, and carbamate-based groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are cleaved under acidic or hydrogenolytic conditions, respectively. The selection of a deprotection method must consider the stability of other functional groups within the molecule. For instance, strongly acidic conditions used for Boc removal might not be suitable for molecules containing acid-labile functionalities. rsc.orgnih.govljmu.ac.uk

| Protecting Group | Deprotection Reagent | Conditions |

| Benzyl (Bn) | H₂, Pd/C | Methanol, room temperature |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | Dichloromethane, 0 °C to room temperature |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Ethanol, room temperature |

| p-Toluenesulfonyl (Ts) | Sodium naphthalenide | Tetrahydrofuran, -78 °C |

Transformations of the Methanol Moiety in this compound

The primary alcohol functionality of this compound provides a versatile handle for a range of chemical transformations, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, (1,3,3-Trimethylazetidin-2-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), will lead to the formation of the carboxylic acid, 1,3,3-Trimethylazetidine-2-carboxylic acid.

| Product | Oxidizing Agent |

| (1,3,3-Trimethylazetidin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC) |

| (1,3,3-Trimethylazetidin-2-yl)carbaldehyde | Dess-Martin periodinane (DMP) |

| 1,3,3-Trimethylazetidine-2-carboxylic acid | Potassium permanganate (KMnO₄) |

| 1,3,3-Trimethylazetidine-2-carboxylic acid | Jones reagent (CrO₃/H₂SO₄) |

Derivatization to Esters, Ethers, or Halides

The hydroxyl group of the methanol moiety can be readily converted into other functional groups such as esters, ethers, and halides, further expanding the synthetic utility of the this compound scaffold.

Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with an acyl chloride or acid anhydride in the presence of a base.

Etherification: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents. For example, treatment with thionyl chloride (SOCl₂) can yield the corresponding chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the bromide.

| Transformation | Reagent | Product |

| Esterification | Acetic anhydride, Pyridine | (1,3,3-Trimethylazetidin-2-yl)methyl acetate |

| Etherification | 1. NaH 2. CH₃CH₂Br | 2-((Ethoxymethyl)-1,3,3-trimethylazetidine |

| Chlorination | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-1,3,3-trimethylazetidine |

| Bromination | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-1,3,3-trimethylazetidine |

Interconversion of Hydroxyl Group to Other Functionalities

The hydroxyl group of this compound serves as a versatile anchor for a variety of chemical transformations, enabling its conversion into other important functional groups. The reactivity of this primary alcohol is generally comparable to that of other sterically unhindered primary alcohols, allowing for the application of standard synthetic methodologies. These transformations are crucial for generating a diverse range of derivatives for various research applications. Key interconversions include esterification, etherification, and conversion to alkyl halides, which serve as precursors for further functionalization.

Esterification:

The formation of esters from this compound can be achieved through several established methods. A common approach involves the reaction of the alcohol with an acyl halide or an acid anhydride, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine. These reactions are generally efficient and proceed under mild conditions. For example, the reaction with acetyl chloride would yield (1,3,3-trimethylazetidin-2-yl)methyl acetate.

Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, can also be employed. However, this method is reversible and may require forcing conditions, such as the removal of water, to drive the reaction to completion.

Etherification:

The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by the nucleophilic substitution reaction of the alkoxide with an alkyl halide to form the desired ether. For instance, reacting the sodium salt of this compound with methyl iodide would produce 2-(methoxymethyl)-1,3,3-trimethylazetidine.

Conversion to Halides:

The hydroxyl group can be readily replaced by a halogen atom to form the corresponding (1,3,3-trimethylazetidin-2-yl)methyl halide. The choice of reagent depends on the desired halogen. For the synthesis of the corresponding chloride, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective reagents. libretexts.orgquora.com Similarly, phosphorus tribromide (PBr₃) is commonly used to convert primary alcohols to the corresponding bromide. libretexts.orgquora.com These reactions typically proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The conversion to iodides can be achieved using a combination of triphenylphosphine, iodine, and imidazole, a variation of the Appel reaction.

The following table summarizes these key transformations of the hydroxyl group of this compound. It is important to note that while these reactions are based on well-established principles of organic synthesis, the optimal conditions for this specific substrate may require empirical determination.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Acyl halide (e.g., Acetyl chloride), Base (e.g., Pyridine) | (1,3,3-Trimethylazetidin-2-yl)methyl ester | Esterification |

| This compound | Carboxylic acid, Acid catalyst (e.g., H₂SO₄) | (1,3,3-Trimethylazetidin-2-yl)methyl ester | Esterification |

| This compound | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 2-((Alkoxy)methyl)-1,3,3-trimethylazetidine | Etherification |

| This compound | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-1,3,3-trimethylazetidine | Halogenation |

| This compound | Phosphorus tribromide (PBr₃) | 2-(Bromomethyl)-1,3,3-trimethylazetidine | Halogenation |

| This compound | Triphenylphosphine, Iodine, Imidazole | 2-(Iodomethyl)-1,3,3-trimethylazetidine | Halogenation |

Mechanistic Insights and Theoretical Investigations in Azetidine Chemistry

Reaction Mechanism Elucidation for Azetidine (B1206935) Synthesis and Transformations

The synthesis and transformation of azetidines proceed through a variety of mechanistic pathways where the identification of key intermediates is crucial for understanding and predicting reaction outcomes. Among the most significant intermediates are metallated species, zwitterionic species, and carbocations.

Metallated Species: The use of metals in azetidine chemistry is diverse, involving various metallated intermediates. For instance, palladium-catalyzed C(sp³)–H amination for the synthesis of azetidines involves an alkyl–Pd(IV) intermediate. The mechanism is proposed to proceed through the generation of an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents to form spirocyclic NH-azetidines is suggested to proceed via a Kulinkovich-type pathway. rsc.org

In transformations of azetidines, palladium-based catalytic systems are also employed. For example, in Suzuki-Miyaura reactions, aziridine- and azetidine-based ligands can form complexes with palladium, impacting the reaction's efficiency. mdpi.com The strain of the Pd-metallacycle ring, which changes between azetidine and aziridine (B145994) ligands, influences the outcome of the Suzuki-Miyaura reaction. mdpi.com Furthermore, lithiated azetidines are valuable intermediates. For example, azabicyclo[1.1.0]butyl lithium can be used in strain-release homologation reactions to produce functionalized azetidines. rsc.org

Zwitterionic Species: Zwitterionic intermediates are also implicated in certain azetidine syntheses. For example, some ring-opening and closure reactions are proposed to proceed via a zwitterionic intermediate. rsc.org These species, characterized by having both a positive and a negative formal charge, can be key in understanding the regioselectivity and stereoselectivity of certain transformations.

Carbocations: Carbocation intermediates are particularly relevant in the ring-opening reactions of azetidines. The inherent ring strain of azetidines can be exploited to facilitate their opening under acidic conditions, often proceeding through a carbocationic intermediate. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com For example, a method for the synthesis of β,β- and γ,γ-substituted amines involves the nucleophilic ring opening of azetidines using organotrifluoroborate salts under cooperative Brønsted/Lewis acid catalysis, with evidence suggesting the involvement of carbocation intermediates. organic-chemistry.org The stereochemical outcome of these reactions can be dependent on the reaction conditions, with stereoretention observed with a Brønsted acid and stereoinversion favored without it, indicating different mechanistic pathways that may involve carbocation-like transition states. organic-chemistry.org

| Intermediate Type | Role in Azetidine Chemistry | Example Reaction |

| Metallated Species | Formation of the azetidine ring and functionalization | Palladium-catalyzed C(sp³)–H amination; Titanium-mediated spirocycle synthesis |

| Zwitterionic Species | Ring-opening and closure reactions | Synthesis of functionalized azetidines |

| Carbocations | Ring-opening reactions of azetidines | Acid-catalyzed nucleophilic addition to the azetidine ring |

The reactivity of the azetidine ring is significantly influenced by its inherent ring strain. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol, which is comparable to that of other strained cyclic compounds like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (26.7 kcal/mol). researchgate.netrsc.org However, azetidines are notably more stable and easier to handle than the more reactive aziridines. rsc.orgrsc.orgresearchwithrutgers.com

This substantial ring strain makes the azetidine ring susceptible to cleavage under appropriate conditions, providing a driving force for a variety of chemical transformations. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com The release of this strain energy can be harnessed to promote reactions that would otherwise be thermodynamically unfavorable. bris.ac.uk This principle is exploited in numerous synthetic methodologies, including ring-opening reactions with nucleophiles and ring-expansion reactions. researchgate.net The strain-driven reactivity allows for the use of azetidines as precursors for the synthesis of valuable homologated amines. rsc.org

The balance between stability and reactivity is a key feature of azetidines. While the ring strain activates the molecule for certain transformations, the ring is stable enough to be carried through multi-step synthetic sequences. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com This unique characteristic has made azetidines attractive scaffolds in medicinal chemistry and organic synthesis. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com

| Cyclic Amine | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Relative Reactivity |

| Aziridine | 3 | 26.7 - 27.7 | High |

| Azetidine | 4 | 25.2 - 25.4 | Moderate |

| Pyrrolidine | 5 | 5.4 - 5.8 | Low |

| Piperidine (B6355638) | 6 | 0 | Very Low |

Computational Chemistry and Spectroscopic Analysis Methodologies

Computational chemistry plays a pivotal role in understanding the three-dimensional structure and conformational preferences of substituted azetidines. The puckered nature of the four-membered ring allows for different conformations, and the energetic landscape of these conformers can be explored using various computational methods, such as Density Functional Theory (DFT). mdpi.com

The conformational preferences of substituted azetidines are influenced by the nature and position of the substituents on the ring. For instance, in 2-substituted azetidines, the substituent can adopt either an axial or an equatorial position, and the relative stability of these conformations can be determined through computational modeling. nih.gov These studies have shown that the four-membered ring of azetidine residues can effectively stabilize specific peptide conformations, such as γ-turns. nih.gov The conformational constraints imposed by the azetidine ring are different from those of the five-membered proline ring, which tends to induce β-turns. nih.gov

Molecular modeling, in conjunction with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, provides a powerful approach for elucidating the preferred conformations of azetidine-containing molecules in solution. nih.gov This understanding is crucial for designing molecules with specific shapes and biological activities.

Computational models are increasingly being used to predict the reactivity and selectivity of reactions involving azetidine derivatives. thescience.dev One such application is in forecasting the outcome of photocatalyzed reactions for the synthesis of azetidines. thescience.dev By calculating the frontier orbital energies of the reactants, such as alkenes and oximes, computational models can predict whether a reaction is likely to occur and can also provide insights into the potential yield of the reaction. thescience.dev

These predictive models can significantly accelerate the discovery of new synthetic methods by allowing researchers to screen a large number of potential reactant combinations in silico before conducting experiments. This approach saves time and resources by focusing experimental efforts on the most promising candidates. The ability to model factors that influence reaction outcomes, such as the availability of carbon atoms for reaction, further enhances the predictive power of these computational tools. thescience.dev

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has become an indispensable tool for the structural elucidation of organic molecules, including complex azetidine derivatives. researchgate.netresearchgate.netfrontiersin.org The methodology of computer-assisted structure elucidation (CASE) involves the use of computational algorithms to predict NMR spectra for a given chemical structure. researchgate.netbohrium.comnih.gov These predicted spectra can then be compared with experimental NMR data to confirm or revise a proposed structure.

The process typically begins with the generation of a set of possible candidate structures for an unknown compound based on other spectroscopic data (e.g., mass spectrometry) and chemical knowledge. researchgate.net For each candidate structure, computational methods, often based on Density Functional Theory (DFT), are used to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. bohrium.com These calculations take into account the conformational flexibility of the molecule, often by performing a conformational search and Boltzmann averaging the calculated NMR parameters over the different low-energy conformers. frontiersin.org

The predicted NMR data for each candidate structure is then compared to the experimental data. Statistical metrics are often employed to quantify the goodness of fit between the calculated and experimental spectra, allowing for a probabilistic ranking of the candidate structures. nih.gov This methodology is particularly powerful for distinguishing between stereoisomers, where experimental NMR spectra can be very similar. bohrium.com The integration of machine learning algorithms into this process is further enhancing the speed and accuracy of computational NMR-aided structural elucidation. frontiersin.orgnih.gov

Role of 1,3,3 Trimethylazetidin 2 Yl Methanol As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Architectures

The azetidine (B1206935) framework is a prized motif in medicinal chemistry and natural product synthesis, offering a unique three-dimensional scaffold that can impart favorable physicochemical properties to a molecule. rsc.orgnih.gov The ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines, yet generally more stable and easier to handle than the highly strained aziridines. rsc.org This reactivity can be harnessed for the construction of more complex molecular architectures.

The hydroxymethyl group of (1,3,3-trimethylazetidin-2-yl)methanol (B6229596) serves as a convenient handle for further functionalization. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thus allowing for the introduction of a wide array of substituents. Furthermore, the strained C-N and C-C bonds of the azetidine ring can be selectively cleaved under appropriate conditions to afford highly functionalized acyclic amines. clockss.orgresearchgate.net

Table 1: Potential Transformations of this compound for Complex Synthesis

| Transformation | Reagents and Conditions (Exemplary) | Resulting Functional Group | Potential Application |

| Oxidation | PCC, DMP, Swern Oxidation | Aldehyde, Carboxylic Acid | Elaboration into complex side chains |

| Activation of Alcohol | TsCl, MsCl, PBr₃ | Tosylate, Mesylate, Bromide | Nucleophilic substitution |

| Ring-Opening | Nucleophiles (e.g., organometallics, hydrides) with Lewis acid activation | Substituted acyclic amines | Access to linear, functionalized synthons |

This table is illustrative and based on general reactions of primary alcohols and azetidines.

Application as a Chiral Scaffold in Asymmetric Synthesis

Chiral azetidine derivatives are increasingly recognized for their utility as scaffolds and auxiliaries in asymmetric synthesis. birmingham.ac.ukresearchgate.netbham.ac.uk The rigid, four-membered ring can effectively control the stereochemical outcome of reactions by orienting substrates and reagents in a predictable manner. The stereocenter at the C2 position of this compound, if resolved into its individual enantiomers, would make it a valuable chiral building block.

Enantiomerically pure this compound could be employed in several ways in asymmetric synthesis:

As a Chiral Auxiliary: The molecule could be temporarily attached to a prochiral substrate. The stereochemistry of the azetidine would then direct the stereoselective transformation of the substrate, after which the auxiliary can be cleaved and recovered.

Development as Ligands in Catalytic Processes

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Azetidine-containing ligands have shown considerable promise in a variety of metal-catalyzed reactions. birmingham.ac.ukmdpi.comresearchmap.jp The nitrogen atom of the azetidine ring and the oxygen of the hydroxymethyl group in this compound can act as a bidentate ligand, chelating to a metal center. The chirality of the azetidine backbone can create a chiral environment around the metal, enabling enantioselective transformations.

Derivatization of the hydroxymethyl group or the nitrogen atom can lead to a diverse library of ligands with tunable steric and electronic properties. For instance, conversion of the alcohol to a phosphine (B1218219) or an ether could create P,N or O,N,N-tridentate ligands. These ligands could find potential applications in reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. mdpi.comresearchmap.jp

Table 2: Potential Azetidine-Based Ligands Derived from this compound

| Ligand Type | Potential Synthesis Step | Metal Coordination | Potential Catalytic Application |

| Amino Alcohol | Direct use of the compound | N, O | Asymmetric transfer hydrogenation |

| Diamine | Conversion of -OH to -NH₂ | N, N | Enantioselective additions to imines |

| Phosphine-Amino | Conversion of -OH to -PR₂ | P, N | Asymmetric cross-coupling reactions |

This table presents hypothetical ligand structures and their potential applications based on known ligand chemistry.

Precursor to Advanced Heterocyclic Systems and Amino Acid Derivatives

The ring strain of azetidines makes them excellent precursors for ring-expansion reactions, providing access to larger and often more complex heterocyclic systems. clockss.orgub.bwresearchgate.net For example, under appropriate conditions, the azetidine ring can be expanded to form pyrrolidines, piperidines, or even medium-sized rings, which are prevalent in natural products and pharmaceuticals.

Furthermore, azetidines can serve as precursors to non-proteinogenic amino acids. acs.orgchemrxiv.orgthieme-connect.defrontiersin.orgnih.gov The oxidation of the hydroxymethyl group of this compound to a carboxylic acid would yield a substituted azetidine-2-carboxylic acid, a constrained analog of proline. Such non-natural amino acids are of great interest for their ability to introduce specific conformational constraints into peptides, leading to enhanced biological activity or stability. nih.govnih.gov The synthesis of novel heterocyclic amino acid derivatives is an active area of research. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。